molecular formula C11H6Cl2NO3- B13778634 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 942227-28-3

7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B13778634
CAS No.: 942227-28-3
M. Wt: 271.07 g/mol
InChI Key: DSNBUZHNKLDOHZ-UHFFFAOYSA-M
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Description

Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family This compound is characterized by the presence of two chlorine atoms at positions 7 and 8, a hydroxyl group at position 4, and a carboxylate ester group at position 2 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the carboxylate ester group increases its solubility in organic solvents .

Properties

CAS No.

942227-28-3

Molecular Formula

C11H6Cl2NO3-

Molecular Weight

271.07 g/mol

IUPAC Name

7,8-dichloro-3-methyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)14-9-5(10(4)15)2-3-6(12)7(9)13/h2-3H,1H3,(H,14,15)(H,16,17)/p-1

InChI Key

DSNBUZHNKLDOHZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2Cl)Cl)C(=O)[O-]

Origin of Product

United States

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